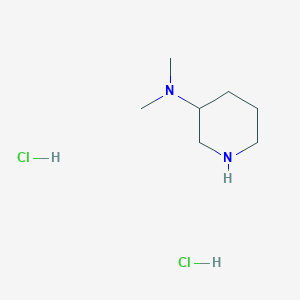

N,N-Dimethylpiperidin-3-amine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-dimethylpiperidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-9(2)7-4-3-5-8-6-7;;/h7-8H,3-6H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCNBWACOPXKMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560608 | |

| Record name | N,N-Dimethylpiperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126584-46-1 | |

| Record name | N,N-Dimethylpiperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N,N-Dimethylpiperidin-3-amine Dihydrochloride: A Comprehensive Technical Guide for Advanced Research

CAS Number: 126584-46-1

This guide provides an in-depth technical overview of N,N-Dimethylpiperidin-3-amine dihydrochloride, a versatile piperidine derivative with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical identity, synthesis, analytical characterization, and safe handling protocols.

Introduction and Chemical Identity

This compound is a diamine compound featuring a piperidine ring substituted at the 3-position with a dimethylamino group. It is supplied as a dihydrochloride salt to enhance its stability and aqueous solubility, making it amenable for use in various synthetic and biological applications. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties.[1]

A critical point of clarification is the distinction between this compound (CAS: 126584-46-1) and its frequently confused analogue, (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (CAS: 1062580-52-2). The latter is a key intermediate in the synthesis of the Janus kinase (JAK) inhibitor, tofacitinib. It is imperative for researchers to verify the CAS number to ensure the correct compound is being utilized in their experimental work.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 126584-46-1 | [1] |

| Molecular Formula | C₇H₁₆N₂ · 2HCl | [1] |

| Molecular Weight | 201.14 g/mol | [1] |

| Appearance | Off-white to beige powder (typical) | General Knowledge |

| Solubility | Sparingly soluble in methanol, slightly soluble in water | General Knowledge for similar amine salts |

Synthesis and Mechanism

While specific proprietary synthesis routes may exist, a highly plausible and efficient method for the preparation of N,N-Dimethylpiperidin-3-amine is through the reductive amination of a suitable 3-aminopiperidine precursor. This well-established reaction provides a direct pathway to introduce the dimethylamino functionality.

Proposed Synthesis Workflow: Reductive Amination

The synthesis of N,N-Dimethylpiperidin-3-amine from 3-aminopiperidine can be logically achieved via reductive amination using formaldehyde as the source of the methyl groups. This reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ by a hydride reducing agent.

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol (Illustrative)

Expertise & Experience Insight: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over sodium cyanoborohydride (NaBH₃CN) as it is less toxic and the reaction can often be performed as a one-pot procedure without the need to pre-form the imine. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE).

-

Reaction Setup: To a stirred solution of 3-aminopiperidine (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add aqueous formaldehyde (approximately 2.2-2.5 equivalents).

-

Iminium Ion Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

-

Reduction: Sodium triacetoxyborohydride (approximately 1.5 equivalents) is added portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm. The reaction is then stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N,N-Dimethylpiperidin-3-amine free base.

-

Salt Formation: The crude free base is dissolved in a suitable solvent such as isopropanol or diethyl ether. A solution of hydrochloric acid in the same solvent (or gaseous HCl) is then added until the precipitation of the dihydrochloride salt is complete.

-

Isolation and Purification: The resulting solid is collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove any non-polar impurities, and dried under vacuum to afford this compound.

Trustworthiness through Self-Validation: Each step of this protocol includes a checkpoint (e.g., TLC, GC-MS) to validate the completion of the reaction before proceeding, ensuring a higher yield and purity of the final product.

Applications in Research and Drug Development

Piperidine derivatives are integral components of many pharmaceuticals due to their favorable physicochemical properties and ability to interact with biological targets.[2] this compound serves as a valuable building block in the synthesis of more complex molecules. Its two basic nitrogen atoms can be selectively functionalized, making it a versatile intermediate for creating libraries of compounds for screening in drug discovery programs. Potential areas of application include the development of central nervous system (CNS) agents, anti-infectives, and modulators of various enzymatic pathways.

Analytical Characterization

Robust analytical methods are essential for verifying the identity, purity, and stability of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience Insight: Due to the lack of a strong chromophore in the molecule, direct UV detection at low wavelengths (e.g., 200-210 nm) is possible but may lack sensitivity and be prone to interference. A more robust approach involves pre-column derivatization to attach a UV-active or fluorescent tag.

Table 2: Illustrative HPLC Method with Pre-column Derivatization

| Parameter | Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation of the derivatized amine. |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile | A gradient elution from a low to high percentage of acetonitrile will effectively elute the derivatized product. |

| Gradient | 10-90% B over 15 minutes | A standard gradient to ensure elution of the derivatized compound. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |

| Detection | UV at the λmax of the derivatizing agent's chromophore | Ensures high sensitivity and specificity. |

| Derivatizing Agent | Dansyl chloride or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Reacts with the primary/secondary amine on the piperidine ring to form a highly UV-active derivative. |

Protocol for Derivatization (Illustrative with Dansyl Chloride):

-

Dissolve a known quantity of this compound in a suitable buffer (e.g., sodium bicarbonate, pH 9).

-

Add a solution of dansyl chloride in acetone.

-

Incubate the mixture in the dark at a controlled temperature (e.g., 60°C) for a specified time.

-

Quench the reaction by adding a small amount of a primary amine solution (e.g., proline).

-

Dilute the sample with the mobile phase and inject it into the HPLC system.

Gas Chromatography (GC)

Expertise & Experience Insight: The high polarity and basicity of diamines can lead to peak tailing on standard GC columns. Therefore, a column specifically designed for amine analysis, often with a base-deactivated stationary phase, is recommended.

Table 3: Illustrative Gas Chromatography Method

| Parameter | Condition | Rationale |

| Column | Capillary column for amines (e.g., DB-5amine, 30 m x 0.25 mm ID, 0.25 µm film thickness) | Minimizes peak tailing and provides good resolution. |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |

| Inlet Temperature | 250°C | Ensures complete volatilization of the analyte. |

| Oven Program | Initial: 100°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min) | A temperature program to separate the analyte from potential impurities. |

| Detector | Flame Ionization Detector (FID) | A robust and universally responsive detector for organic compounds. |

| Detector Temp. | 280°C | Prevents condensation of the analyte in the detector. |

Trustworthiness through System Suitability: Before sample analysis, a system suitability test should be performed by injecting a standard solution to verify parameters such as peak shape (tailing factor), resolution, and reproducibility, ensuring the reliability of the analytical data.

Safety and Handling

Potential Hazards:

-

Skin and Eye Irritation/Corrosion: Amine hydrochlorides can be corrosive and cause severe skin burns and eye damage.

-

Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.

-

Harmful if Swallowed: Ingestion may cause gastrointestinal irritation or be harmful.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. A NIOSH-approved respirator should be used if dust is generated.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

First Aid Measures:

-

Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Skin: Immediately wash with soap and water and seek medical attention.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical intermediate for pharmaceutical research and development. A thorough understanding of its chemical properties, a reliable synthesis strategy, and robust analytical methods are crucial for its effective and safe utilization. This guide provides a foundational framework for researchers to confidently incorporate this compound into their discovery and development workflows, while emphasizing the importance of distinguishing it from its structural analogs.

References

- Pharmaffiliates. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride. [Link]

- Ningbo Inno Pharmchem Co., Ltd.

Sources

An In-Depth Technical Guide to N,N-Dimethylpiperidin-3-amine Dihydrochloride: Synthesis, Characterization, and Applications

Introduction: Navigating the Nuances of Nomenclature

In the field of chemical synthesis, precision in nomenclature is paramount. The seemingly straightforward name "N,N-Dimethylpiperidin-3-amine dihydrochloride" can lead to ambiguity, potentially identifying two distinct chemical structures. This guide serves to clarify this ambiguity and provide a comprehensive technical overview of the more direct structural interpretation, This compound (CAS 126584-46-1) .

The primary point of confusion arises from the placement of the dimethylamino moiety relative to the piperidine ring. It can be directly attached at the 3-position or attached via a methylene linker. To ensure clarity for researchers and drug development professionals, it is crucial to distinguish between these two structures from the outset.

Clarification of Isomeric Structures

The name "N,N-Dimethylpiperidin-3-amine" can be interpreted in two ways, leading to compounds with different molecular formulas and weights. This section delineates the two primary structures to prevent costly errors in sourcing and synthesis.

Table 1: Comparison of Structurally Related Piperidine Amines

| Attribute | Structure A (Primary Focus) | Structure B (Related Isomer) |

| Systematic Name | This compound | N,N-Dimethyl-1-(piperidin-3-yl)methanamine dihydrochloride |

| CAS Number | 126584-46-1 | 1211495-34-9 |

| Molecular Formula | C₇H₁₆N₂ · 2HCl | C₈H₁₈N₂ · 2HCl |

| Molecular Weight | 201.14 g/mol [1] | 215.16 g/mol [2] |

| Chemical Structure | ||

| Key Distinction | Dimethylamino group is directly bonded to the piperidine ring at C3. | Dimethylamino group is bonded to a methyl substituent at C3. |

This guide will focus exclusively on Structure A (CAS 126584-46-1) . All subsequent sections, protocols, and data pertain to this specific molecule. Researchers are advised to verify the CAS number of their material to ensure it corresponds to the intended structure.

Synthesis and Mechanistic Insights

The synthesis of N,N-dimethylated piperidines is most commonly and efficiently achieved through reductive amination. This method offers high selectivity and avoids the over-alkylation issues often associated with using alkyl halides.

Preferred Synthetic Pathway: Reductive Amination

The synthesis of N,N-Dimethylpiperidin-3-amine from a suitable precursor, such as 3-aminopiperidine, is a classic example of the Eschweiler-Clarke reaction, which utilizes formaldehyde as the methyl source and formic acid as the reducing agent. An alternative and widely used laboratory method involves direct reductive amination using formaldehyde and a hydride reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

The choice of NaBH₃CN is strategic; it is a mild reducing agent that is more selective for the protonated iminium ion intermediate than for the starting aldehyde (formaldehyde), minimizing side reactions.[3] This selectivity is crucial for achieving high yields in a one-pot reaction.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol describes the synthesis of the free base followed by conversion to the dihydrochloride salt.

Materials:

-

3-Aminopiperidine dihydrochloride (or the free base)

-

Formaldehyde (37% solution in water)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl, e.g., 2M solution in Ether or concentrated aq. solution)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Preparation of Free Base: If starting with 3-aminopiperidine dihydrochloride, dissolve it in water and basify to pH >12 with concentrated NaOH. Extract the free base into DCM or another suitable organic solvent. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Proceed with caution as the free base is volatile and corrosive.

-

Reductive Amination: To a stirred solution of 3-aminopiperidine (1.0 eq) in methanol, add formaldehyde (37% aq. solution, 2.5 eq). The mixture may warm slightly.

-

pH Adjustment: Adjust the pH of the solution to between 6 and 7 using glacial acetic acid. This is critical for the formation and stability of the iminium intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Add sodium cyanoborohydride (approx. 2.2 eq) portion-wise, ensuring the temperature remains below 20°C. Caution: NaBH₃CN is highly toxic and generates HCN gas upon contact with strong acid. Handle in a well-ventilated fume hood.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.

-

Workup: Quench the reaction by carefully adding 1M HCl until gas evolution ceases. Concentrate the mixture under reduced pressure to remove methanol. Make the aqueous residue strongly basic (pH > 12) with NaOH and extract the product with DCM (3x).

-

Purification of Free Base: Combine the organic extracts, dry over MgSO₄, filter, and concentrate in vacuo to yield the crude N,N-Dimethylpiperidin-3-amine free base. The product can be purified by distillation or column chromatography if necessary.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or ether. Add a 2M solution of HCl in ether (2.0 eq) dropwise with stirring. The dihydrochloride salt will precipitate.

-

Isolation: Collect the precipitate by filtration, wash with cold ether, and dry under vacuum to yield this compound as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for structural elucidation. The following are predicted chemical shifts for the free base in CDCl₃. Note that in the dihydrochloride salt form, proton signals, especially those near the nitrogen atoms, will be shifted downfield.

-

¹H NMR (Predicted):

-

~2.8-3.0 ppm (m, 2H): Axial and equatorial protons at C2.

-

~2.2-2.4 ppm (m, 1H): Proton at C3.

-

~2.25 ppm (s, 6H): Protons of the two methyl groups on the exocyclic nitrogen, -N(CH₃)₂.

-

~1.4-1.8 ppm (m, 4H): Protons at C4 and C5.

-

~2.5-2.7 ppm (m, 2H): Protons at C6.

-

Variable (br s, 1H): N-H proton of the piperidine ring.

-

-

¹³C NMR (Predicted):

-

~60-65 ppm: C3 (carbon bearing the dimethylamino group).

-

~45-50 ppm: C2 and C6.

-

~40-45 ppm: Carbons of the dimethylamino group, -N(CH₃)₂.

-

~25-35 ppm: C4 and C5.

-

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS)

HPLC is used to assess purity, while mass spectrometry confirms the molecular weight. A typical reversed-phase method can be employed for analysis.

Table 2: Representative HPLC-MS Analytical Method

| Parameter | Condition | Rationale |

| Column | C18, 2.1 x 50 mm, 3.5 µm | Standard reversed-phase column suitable for polar amines. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for good peak shape and MS ionization.[4] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic eluent. |

| Gradient | 5% to 95% B over 5 minutes | A standard screening gradient to elute the compound. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 35°C | Ensures reproducible retention times.[5] |

| Detection (UV) | 210 nm | Low wavelength UV detection for compounds lacking a strong chromophore. |

| MS Detection | ESI+ | Electrospray Ionization (Positive Mode) is ideal for protonating amines. |

| Expected m/z | 129.15 [M+H]⁺ | Corresponds to the protonated free base (C₇H₁₆N₂). |

graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];// Nodes LCMS [label="LC-MS System", pos="0,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sample [label="Sample Injection", pos="-2,0!"]; HPLC [label="HPLC Column\n(C18)", pos="0,0!"]; Detector [label="UV & MS Detectors", pos="2,0!"]; Data [label="Data Analysis\n(Purity & MW)", pos="0,-2!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges LCMS -> Sample [style=invis]; // Invisible edge for positioning Sample -> HPLC [label="Mobile Phase"]; HPLC -> Detector; Detector -> Data [label="Signal"]; }

Caption: Workflow for analytical characterization by LC-MS.

Applications in Research and Development

This compound is a valuable building block in medicinal chemistry. The piperidine scaffold is a privileged structure in drug discovery, and the 3-amino substitution pattern provides a key vector for further chemical modification.[6][7]

-

Scaffold for CNS Agents: The piperidine ring is a common feature in drugs targeting the central nervous system (CNS). The dimethylamino group can influence physicochemical properties like pKa and lipophilicity, which are critical for blood-brain barrier penetration.

-

Intermediate for API Synthesis: As a bifunctional molecule (containing both a secondary and a tertiary amine), it can be selectively functionalized. The secondary amine of the piperidine ring can undergo N-arylation, N-acylation, or further alkylation to build more complex molecular architectures.

-

Fragment-Based Drug Discovery: This compound can serve as a starting fragment in fragment-based lead discovery (FBLD) campaigns, where small, low-complexity molecules are screened for binding to a biological target.

Safety, Handling, and Storage

As a member of the aminopiperidine class, this compound requires careful handling. The following guidelines are based on data for structurally related compounds.

Hazard Identification

-

Acute Toxicity: Harmful if swallowed or in contact with skin.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation or damage.

-

Respiratory Irritation: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated skin contact.

-

Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.

-

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

The compound may be hygroscopic; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture absorption.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound (CAS 126584-46-1) is a valuable, albeit nomenclaturally nuanced, building block for chemical and pharmaceutical research. A clear understanding of its structure, as distinct from its isomers, is the first step toward its effective use. The synthetic and analytical protocols outlined in this guide provide a robust framework for its preparation and quality control. Its utility as a versatile scaffold ensures its continued relevance in the development of novel chemical entities. Adherence to strict safety protocols is essential when handling this and related aminopiperidine derivatives.

References

- SIELC Technologies. (n.d.). Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column.

- Chem-Impex. (n.d.). 3-Aminopiperidine dihydrochloride.

- Smolecule. (2023, August 15). Buy 3-Aminopiperidine dihydrochloride | 138060-07-8.

- Fisher Scientific. (2010, October 15). SAFETY DATA SHEET: (R)-(-)-3-Amino-1-Boc-piperidine.

- Santa Cruz Biotechnology, Inc. (n.d.). N,N-Dimethylpiperidin-3-aminedihydrochloride.

- PubChem. (n.d.). 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-.

- Synblock Inc. (n.d.). CAS 1211495-34-9 | N,N-Dimethyl-1-(piperidin-3-yl)methanamine dihydrochloride.

- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 3. (R)-3-Piperidinamine dihydrochloride(334618-23-4) 1H NMR spectrum [chemicalbook.com]

- 4. Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Buy 3-Aminopiperidine dihydrochloride | 138060-07-8 [smolecule.com]

"N,N-Dimethylpiperidin-3-amine dihydrochloride chemical properties"

An In-depth Technical Guide to the Chemical Properties of N,N-Dimethylpiperidin-3-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a piperidine derivative recognized for its utility as a versatile building block in organic synthesis and medicinal chemistry. The piperidine ring is a prevalent scaffold in numerous biologically active compounds and approved pharmaceuticals, lending to the significance of its derivatives in drug discovery. This technical guide provides a comprehensive overview of the core chemical properties, synthesis, analytical characterization, and applications of this compound, offering field-proven insights for researchers and drug development professionals. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and use in various experimental settings compared to its free base form.[1]

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These identifiers and physical characteristics are essential for its proper handling, characterization, and application in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 126584-46-1 | [2] |

| Molecular Formula | C₇H₁₆N₂ · 2HCl | [2] |

| Molecular Weight | 201.14 g/mol | [2] |

| Appearance | White to yellow powder or crystals | |

| Storage Temperature | Room temperature, under inert atmosphere | [3] |

Molecular Structure and Stereochemistry

This compound possesses a six-membered piperidine ring with a dimethylaminomethyl substituent at the 3-position. The dihydrochloride salt form indicates that both nitrogen atoms—the piperidine ring nitrogen and the tertiary amine nitrogen—are protonated.[1] This diprotonated state is the predominant species in the salt form and is crucial for the compound's enhanced water solubility and stability.[1]

The structure features a chiral center at the C3 position of the piperidine ring, meaning it can exist as (R) and (S) enantiomers. The specific stereochemistry can be critical in pharmacological applications, as different enantiomers may exhibit distinct biological activities.

Caption: 2D structure of this compound.

Synthesis and Purification

Synthesis via Reductive Amination

A common and effective method for synthesizing the free base, N,N-Dimethylpiperidin-3-amine, is through reductive amination. This process typically involves the reaction of a suitable piperidine precursor with formaldehyde and dimethylamine. A reducing agent, such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst, is used to facilitate the formation of the final product.[1]

Dihydrochloride Salt Formation

The conversion of the free base to its dihydrochloride salt is a critical step for improving the compound's handling characteristics and solubility.[1] This is achieved through an acid-base neutralization reaction.

Protocol for Salt Formation:

-

Dissolve the N,N-Dimethylpiperidin-3-amine free base in a suitable organic solvent (e.g., isopropanol, ethanol).

-

Slowly add a solution of hydrochloric acid (HCl) in the same or a compatible solvent. A molar ratio of approximately 2.2 equivalents of HCl to 1 equivalent of the amine is often used to ensure complete protonation of both nitrogen centers.[1]

-

Stir the mixture at a controlled temperature. The dihydrochloride salt will typically precipitate out of the solution.

-

Isolate the solid product by filtration.

-

Wash the precipitate with a cold solvent to remove any unreacted starting materials or excess acid.

-

Dry the final product under vacuum.

Caption: Dihydrochloride salt formation workflow.

Purification

For achieving high purity, particularly for pharmaceutical applications, recrystallization is a widely employed technique for piperidine hydrochloride salts.[1] The choice of solvent system is critical and is determined based on the solubility profile of the salt and its impurities.

Analytical Characterization

A combination of spectroscopic techniques is used to confirm the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show a complex series of multiplets in the aliphatic region, corresponding to the diastereotopic protons of the piperidine ring.[1] The protons on the carbons adjacent to the nitrogen atoms will be shifted downfield. Signals corresponding to the two methyl groups of the dimethylamino moiety would typically appear as a singlet, which may be broadened due to the protonated nitrogen. The N-H protons will also be present, often as broad signals.

-

-

Infrared (IR) Spectroscopy :

-

The IR spectrum will display characteristic C-H stretching vibrations in the 2800-3000 cm⁻¹ region. A very broad and strong absorption band is expected in the 2400-3000 cm⁻¹ range, which is characteristic of the N-H stretching of amine hydrochlorides.

-

-

Mass Spectrometry (MS) :

-

Mass spectrometry will identify the molecular weight of the cationic free base. The analysis would show a parent ion peak corresponding to the molecular formula C₇H₁₇N₂⁺ (M+H)⁺.

-

Applications in Research and Development

This compound serves as a valuable intermediate in various fields.

-

Organic Synthesis : It is used as a building block for constructing more complex molecules, leveraging the reactivity of the piperidine scaffold.[1]

-

Medicinal Chemistry : Piperidine derivatives are known to exhibit a wide range of biological activities. This compound is investigated in studies related to enzyme inhibition and receptor binding.[1] Its structural motifs are relevant to the development of therapeutics for neurological disorders.[1] For instance, related piperidine amines are key intermediates in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors used in the management of type 2 diabetes.[4]

Safety and Handling

Proper safety precautions are essential when handling this compound.

-

Hazard Identification : The compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[3] It may also cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE) : Always handle with gloves, safety glasses, and a lab coat. Use a respirator if dust formation is likely.[5]

-

Handling : Avoid contact with skin and eyes and prevent dust formation. Ensure adequate ventilation in the handling area.[5][6]

-

Storage : Store in a tightly closed container in a dry, well-ventilated place under an inert atmosphere.[3][6]

-

Disposal : Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7][8]

Conclusion

This compound is a foundational chemical intermediate with significant utility in synthetic and medicinal chemistry. Its dihydrochloride salt form offers practical advantages in terms of stability and solubility, facilitating its use in a wide array of research and development applications. A thorough understanding of its chemical properties, synthesis, and handling requirements, as outlined in this guide, is paramount for its effective and safe utilization in the pursuit of novel chemical entities and therapeutics.

References

- Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride | 1211495-34-9. Smolecule. URL: https://www.smolecule.com/cas-1211495-34-9-dimethyl-piperidin-3-ylmethyl-amine-dihydrochloride.html

- (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride(1062580-52-2) 1H NMR. ChemicalBook. URL: https://www.chemicalbook.com/spectrum/1062580-52-2_1hnmr.htm

- 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R) - PubChem. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/45790119

- MSDS of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride. ChemicalBook. URL: https://www.chemicalbook.com/msds/1062580-52-2_msds.htm

- Safety Data Sheet - Cayman Chemical. Cayman Chemical. URL: https://www.caymanchem.com/msdss/30898m.pdf

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/sds/sial/10563-29-8

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/sds/sial/d164004

- (S)-N,N-Dimethylpiperidin-3-amine dihydrochloride - Achmem. Achmem. URL: https://www.achmem.com/cas-1630082-61-9.html

- N,N-Dimethylpiperidin-3-aminedihydrochloride | CAS 126584-46-1 | SCBT. Santa Cruz Biotechnology. URL: https://www.scbt.com/p/n-n-dimethylpiperidin-3-aminedihydrochloride-126584-46-1

- Piperidin-3-amine Dihydrochloride: Comprehensive Overview and Applications. Ningbo Inno Pharmchem Co.,Ltd.. URL: https://www.inno-pharmchem.

- (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride - Sigma-Aldrich. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f4c7f

- N,N-Dimethylpiperidin-4-amine hydrochloride | 172281-90-2 - Sigma-Aldrich. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/bld/bd226937

Sources

- 1. Buy Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride | 1211495-34-9 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. achmem.com [achmem.com]

- 4. nbinno.com [nbinno.com]

- 5. capotchem.cn [capotchem.cn]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

"N,N-Dimethylpiperidin-3-amine dihydrochloride synthesis route"

An In-depth Technical Guide to the Synthesis of N,N-Dimethylpiperidin-3-amine Dihydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing this compound, a key intermediate in the pharmaceutical industry. The document is intended for researchers, chemists, and professionals in drug development. It delves into the mechanistic underpinnings, procedural details, and critical parameters of the primary synthetic strategies, emphasizing the rationale behind experimental choices. The guide focuses on two robust and widely applicable methods: direct reductive amination from a piperidone precursor and the Eschweiler-Clarke methylation of 3-aminopiperidine. Each section is supported by detailed protocols, quantitative data, and visual diagrams to ensure clarity and reproducibility.

Introduction and Significance

N,N-Dimethylpiperidin-3-amine is a substituted piperidine derivative of significant interest in medicinal chemistry. Its dihydrochloride salt is a stable, crystalline solid that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it is a key intermediate for dipeptidyl peptidase-IV (DPP-IV) inhibitors like alogliptin, which are used in the management of type 2 diabetes.[1] The precise control over its synthesis is paramount to ensure the purity, yield, and cost-effectiveness of the final drug product.

This guide explores the most effective and scientifically sound methodologies for its preparation, focusing on the transformation of readily available precursors into the target molecule. We will dissect the chemical logic behind each step, providing a framework that is not just a set of instructions, but a self-validating system of protocols.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound hinges on two core transformations: the formation of the piperidine ring and the installation of the dimethylamino group at the C-3 position. While numerous strategies exist for constructing piperidine rings[2], a common and practical approach for this specific target involves starting with a pre-formed piperidine skeleton, such as 3-aminopiperidine or 3-piperidone derivatives. The key challenge then becomes the efficient and selective N,N-dimethylation of the 3-amino group.

Two principal routes have emerged as industry standards due to their reliability, scalability, and mechanistic elegance:

-

Route A: Reductive Amination from a Protected 3-Piperidone. This pathway involves the reaction of a ketone with dimethylamine to form an intermediate iminium ion, which is subsequently reduced in situ to the desired tertiary amine.[3][4]

-

Route B: Eschweiler-Clarke Methylation of 3-Aminopiperidine. This classic named reaction provides a direct and exhaustive methylation of a primary amine using formaldehyde as the carbon source and formic acid as the reducing agent.[5][6]

The final step in both routes is the formation of the dihydrochloride salt to enhance the compound's stability and handling properties.[7]

Synthesis Route A: Reductive Amination of N-Boc-3-Piperidone

This route is highly favored for its mild conditions and high selectivity, making it suitable for complex molecules. The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen prevents unwanted side reactions and can be easily removed later if necessary.

Mechanistic Rationale

The reaction proceeds via a two-step, one-pot sequence. First, the N-Boc-3-piperidone reacts with dimethylamine to form a hemiaminal, which then dehydrates to an equilibrium mixture of the enamine and the more reactive iminium ion. A mild, selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the iminium ion.[8]

The choice of NaBH(OAc)₃ is critical; it is less reactive than other hydrides like sodium borohydride and will preferentially reduce the protonated iminium ion over the starting ketone, allowing for a one-pot procedure.[9] This selectivity is the cornerstone of the protocol's trustworthiness.

Visual Workflow: Reductive Amination Pathway

Caption: Reductive amination of N-Boc-3-piperidone.

Experimental Protocol

This protocol is adapted from established literature procedures.[8]

-

Reaction Setup: To a solution of tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a solution of dimethylamine (2M in THF, 3.0 eq).

-

Iminium Formation: Stir the mixture at room temperature for approximately 10-15 minutes to allow for the formation of the iminium ion intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq) portion-wise to the mixture. The addition may be exothermic and should be controlled.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product, tert-butyl 3-(dimethylamino)piperidine-1-carboxylate, can be purified by silica gel column chromatography.

Data Summary

| Reagent | Molar Eq. | Role | Reference |

| N-Boc-3-Piperidone | 1.0 | Starting Material | [8] |

| Dimethylamine (2M in THF) | 3.0 | Amine Source | [8] |

| Sodium Triacetoxyborohydride | 2.0 | Reducing Agent | [8] |

| Dichloromethane | - | Solvent | [8] |

| Typical Yield | ~88% | Product Yield | [8] |

Note: The Boc-protecting group would need to be removed with an acid like trifluoroacetic acid (TFA) or HCl before proceeding to the final dihydrochloride salt formation.

Synthesis Route B: Eschweiler-Clarke Methylation

The Eschweiler-Clarke reaction is a powerful and direct method for the N-methylation of primary and secondary amines.[5] It is a reductive amination process that uses an excess of formaldehyde and formic acid.[6][10]

Mechanistic Rationale

The reaction mechanism is a well-established and elegant cascade.[11]

-

Iminium Formation: The primary amine (3-aminopiperidine) first attacks formaldehyde to form a hemiaminal, which readily dehydrates to form a methyleneiminium ion.

-

Hydride Transfer: Formic acid acts as a hydride source. The formate anion transfers a hydride to the iminium ion, reducing it to a secondary (N-methyl) amine and releasing carbon dioxide. This irreversible gas evolution drives the reaction to completion.[5]

-

Second Methylation: The process repeats. The newly formed secondary amine reacts with another molecule of formaldehyde to form a dimethylaminium ion, which is again reduced by formic acid to yield the final tertiary amine (N,N-dimethyl).

-

Termination: The reaction inherently stops at the tertiary amine stage because the product lacks the N-H proton required to form another iminium ion, thus preventing the formation of a quaternary ammonium salt.[5][12]

Visual Workflow: Eschweiler-Clarke Mechanism

Caption: The two-stage Eschweiler-Clarke methylation.

Experimental Protocol

This is a general protocol for the Eschweiler-Clarke methylation of an amine.[11]

-

Reaction Setup: To the starting amine (e.g., 3-aminopiperidine, 1.0 eq), add formic acid (excess, e.g., 5.0 eq).

-

Formaldehyde Addition: Add an aqueous solution of formaldehyde (37%, excess, e.g., 5.0 eq) to the mixture.

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) for several hours (e.g., 6-18 hours). The evolution of CO₂ gas will be observed.

-

Reaction Monitoring: Monitor the reaction by TLC or GC-MS until completion.

-

Workup: Cool the reaction mixture to room temperature. Make the solution basic by carefully adding a strong base like NaOH or KOH to neutralize the excess formic acid.

-

Extraction: Extract the product into an organic solvent (e.g., DCM, diethyl ether). Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄) and concentrate in vacuo to yield the crude N,N-dimethylated free base.

Data Summary

| Reagent | Molar Eq. | Role | Reference |

| 3-Aminopiperidine | 1.0 | Starting Material | [5][11] |

| Formic Acid (90%) | > 2.0 | Reducing Agent | [5][6] |

| Formaldehyde (37% aq.) | > 2.0 | Carbon Source | [5][6] |

| Typical Conditions | - | 80-100 °C | [6] |

| Typical Yield | High | Product Yield | [6] |

Final Step: Dihydrochloride Salt Formation

The free base of N,N-Dimethylpiperidin-3-amine is often an oil and can be hygroscopic. Conversion to the dihydrochloride salt provides a stable, crystalline, and easy-to-handle solid, which is crucial for pharmaceutical applications.[7] Both nitrogen atoms—the piperidine ring nitrogen and the exocyclic dimethylamino nitrogen—are basic and will be protonated by a strong acid like HCl.

Experimental Protocol

-

Dissolution: Dissolve the crude or purified N,N-Dimethylpiperidin-3-amine free base in a suitable solvent, such as isopropyl alcohol or ethanol.[13]

-

Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (e.g., 2M HCl in ethanol or gaseous HCl) dropwise with stirring until the solution is acidic (check with pH paper). A molar ratio of at least 2.2 equivalents of HCl to the amine is typically used to ensure complete salt formation.[7][14]

-

Precipitation: The dihydrochloride salt will precipitate out of the solution as a crystalline solid.

-

Isolation: Continue stirring in the cold for about 1 hour to maximize precipitation. Collect the solid by vacuum filtration, wash the filter cake with a cold solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum.

Conclusion

The synthesis of this compound can be achieved efficiently through several reliable routes. The choice between reductive amination of a 3-piperidone derivative and the Eschweiler-Clarke methylation of 3-aminopiperidine depends on factors such as the availability of starting materials, cost, and the need for specific protecting group strategies. Both methods are robust, scalable, and grounded in well-understood reaction mechanisms. The final conversion to the dihydrochloride salt is a critical step that ensures the product's stability and suitability for further use in pharmaceutical manufacturing. This guide provides the necessary technical details and scientific rationale to empower researchers to confidently execute these syntheses.

References

- Synthesis of 3-Dimethylamino-1-(3,5-dichlorobenzoyl)piperidine. PrepChem.com. URL: https://www.prepchem.com/synthesis-of-3-dimethylamino-1-3-5-dichlorobenzoyl-piperidine

- R-3-Dimethylamino-N-Boc-piperidine synthesis. ChemicalBook. URL: https://www.chemicalbook.com/chemical-product-guide/cas-1000576-83-9.html

- 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4027411/

- Piperidin-3-amine Dihydrochloride: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. URL: https://www.inno-pharmchem.

- Buy Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride | 1211495-34-9. Smolecule. URL: https://www.smolecule.com/cas-1211495-34-9.html

- CN103030587A - Synthesis process of 3-methylamino-piperidine. Google Patents. URL: https://patents.google.

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. URL: http://nopr.niscpr.res.in/handle/123456789/56434

- Eschweiler–Clarke reaction. Wikipedia. URL: https://en.wikipedia.org/wiki/Eschweiler%E2%80%93Clarke_reaction

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538129/

- Eschweiler–Clarke reaction. Grokipedia. URL: https://grokipedia.org/grok/Eschweiler%E2%80%93Clarke_reaction

- (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (CAS NO - 1062580-52-2). Scimplify. URL: https://scimplify.com/cas/1062580-52-2--3r-4r-1-benzyl-n-4-dimethylpiperidin-3-amine-dihydrochloride

- Eschweiler-Clarke Reaction. NROChemistry. URL: https://nrochemistry.com/eschweiler-clarke-reaction/

- CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride. Google Patents. URL: https://patents.google.

- WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same. Google Patents. URL: https://patents.google.

- Eschweiler-Clarke Reaction. J&K Scientific LLC. URL: https://www.jk-sci.com/eschweiler-clarke-reaction_305.html

- Eschweiler-Clarke Reaction. YouTube. URL: https://www.youtube.

- 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R). PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/45790119

- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. URL: https://www.researchgate.net/publication/343360699_Reductive_Amination_Routes_in_the_Synthesis_of_Piperidine_IminoSugars

- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. URL: https://www.researchgate.net/publication/235767749_THE_DOUBLE_REDUCTIVE_AMINATION_APPROACH_TO_THE_SYNTHESIS_OF_POLYHYDROXYPIPERIDINES

- (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis. ChemicalBook. URL: https://www.chemicalbook.com/synthesis/product_477600-70-7_1092578-34-1.html

- N,N-Dimethylpiperidin-3-aminedihydrochloride. Santa Cruz Biotechnology. URL: https://www.scbt.com/p/nn-dimethylpiperidin-3-aminedihydrochloride-126584-46-1

- An asymmetric synthesis method for (R)-3-amino piperidine derivatives. SciSpace. URL: https://typeset.io/papers/an-asymmetric-synthesis-method-for-r-3-amino-piperidine-20l4m4z2

- N,N-Dimethylpiperidin-4-amine synthesis. ChemicalBook. URL: https://www.chemicalbook.com/synthesis/product_129-22-6_40064-34-4.html

- Reductive amination. Wikipedia. URL: https://en.wikipedia.

- Reductive Amination - Common Conditions. Organic-Chemistry.org. URL: https://www.organic-chemistry.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Buy Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride | 1211495-34-9 [smolecule.com]

- 8. R-3-Dimethylamino-N-Boc-piperidine synthesis - chemicalbook [chemicalbook.com]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 12. youtube.com [youtube.com]

- 13. prepchem.com [prepchem.com]

- 14. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]

"N,N-Dimethylpiperidin-3-amine dihydrochloride solubility data"

An In-depth Technical Guide to the Solubility Profile of N,N-Dimethylpiperidin-3-amine Dihydrochloride

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted piperidine derivative of significant interest in pharmaceutical development and organic synthesis. As a key building block, its physicochemical properties, particularly its solubility, are critical for reaction kinetics, purification, formulation, and bioavailability. This guide provides a comprehensive overview of the factors governing the solubility of this compound, methodologies for its empirical determination, and insights into its behavior in various solvent systems.

Physicochemical Properties Influencing Solubility

The solubility of a compound is dictated by its intrinsic molecular properties. For this compound, the key parameters are summarized below.

| Property | Value/Information | Significance for Solubility |

| Molecular Formula | C₇H₁₆N₂ · 2HCl[1] | Indicates the presence of two nitrogen atoms capable of protonation, forming a dihydrochloride salt. |

| Molecular Weight | 201.14 g/mol [1] | A relatively low molecular weight generally favors solubility. |

| Structure | A piperidine ring with a dimethylamino group at the 3-position. | The presence of two amine groups allows for the formation of a highly polar dihydrochloride salt. |

| Form | Typically a solid or powder. | The crystalline structure and lattice energy of the solid form will impact the energy required for dissolution. |

| pKa | Estimated pKa values for the tertiary amine and the piperidine nitrogen are around 9-10 and 11, respectively[2]. | The pKa values are crucial for determining the ionization state of the molecule at different pH values, which in turn governs its aqueous solubility. |

The formation of a dihydrochloride salt dramatically enhances the aqueous solubility of the parent amine.[2] This is a common strategy in pharmaceutical chemistry to improve the dissolution of basic drug molecules.[3] The protonation of the nitrogen atoms leads to the formation of an ionic species that can readily interact with polar solvents like water.[2][3]

Understanding the Solubility of Amine Salts

The solubility of this compound is fundamentally linked to its nature as an amine salt. The dissolution process in a polar solvent like water can be conceptualized as the dissociation of the salt into its constituent ions.

The Role of pH

The pH of the aqueous medium is a critical determinant of solubility for ionizable compounds. For a dihydrochloride salt of a diamine, the equilibrium between the protonated and free base forms will shift with pH. At lower pH values, the compound will exist predominantly in its fully protonated, more water-soluble form. As the pH increases towards the pKa of the amine groups, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation.

Common Ion Effect

In solutions containing a common ion (e.g., chloride), the solubility of this compound may be reduced. This is due to Le Chatelier's principle, where the presence of excess chloride ions can shift the dissolution equilibrium towards the undissolved salt.

Experimental Determination of Aqueous Solubility

A precise understanding of solubility requires empirical measurement. The following section details a robust protocol for determining the equilibrium solubility of this compound.

Equilibrium Solubility Protocol (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic equilibrium solubility.

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent (e.g., deionized water, phosphate-buffered saline)

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

HPLC with a suitable column and detector (e.g., UV-Vis or CAD)

-

pH meter

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PVDF)

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of known concentration of this compound in the chosen solvent for calibration curve generation.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter. Dilute the filtered supernatant with the solvent to a concentration within the range of the HPLC calibration curve.

-

Quantification: Analyze the diluted samples by HPLC. Determine the concentration of the dissolved compound by comparing the peak area to the calibration curve.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Workflow Diagram:

Caption: Workflow for Equilibrium Solubility Determination.

Solubility in Organic Solvents

While highly soluble in aqueous media, the solubility of this compound in organic solvents is expected to be significantly lower. The ionic nature of the dihydrochloride salt makes it less compatible with non-polar or weakly polar organic solvents. However, it may exhibit some solubility in polar protic solvents like methanol and ethanol, which can solvate the ions. A similar experimental approach as outlined for aqueous solubility can be used to quantify its solubility in organic solvents.

Factors to Consider in a Research and Development Setting

-

Polymorphism: Different crystalline forms (polymorphs) of the compound can exhibit different solubilities. It is crucial to characterize the solid form being used in solubility studies.

-

Hygroscopicity: Amine salts can be hygroscopic. The absorption of water can influence the apparent solubility and should be controlled for.

-

Temperature Dependence: The solubility of most solids increases with temperature. For endothermic dissolution processes, heating the solvent will increase solubility. A solubility curve can be generated by performing solubility measurements at various temperatures.[4]

Conclusion

This compound is a highly polar, water-soluble compound, a characteristic imparted by its dihydrochloride salt form. While specific quantitative data is not widely published, its solubility profile can be inferred from the general principles of amine salt chemistry and can be precisely determined using standard laboratory protocols such as the shake-flask method. A thorough understanding and empirical determination of its solubility are essential for its effective application in research and drug development.

References

- Vertex AI Search. (2025).

- PubChem. (2025). 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-.

- McLaughlin, J. C. Experiment 27 - Amines and Amides.

- BOC Sciences. (2022). MSDS of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride.

- Smolecule. Buy Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride | 1211495-34-9.

- Santa Cruz Biotechnology. N,N-Dimethylpiperidin-3-aminedihydrochloride | CAS 126584-46-1.

- Moorpark College. Experiment 13 – Properties of Amines and Amides.

- Thermo Fisher Scientific. (2009).

- Cayman Chemical. (2023).

- Apexmol Technology Co., Ltd. (S)-N,N-dimethylpiperidin-3-amine hydrochloride - CAS:1061682-82-3.

- Jacobs, A., & Caira, M. R. (2018). Salts of Mefenamic Acid With Amines: Structure, Thermal Stability, Desolvation, and Solubility. Journal of Pharmaceutical Sciences, 107(12), 3049-3057.

- LaGuardia Community College. Solubility Curve of a Salt.

- Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines.

- Lab-Chemicals.Com. (3S)-N,N-dimethylpiperidin-3-amine;dihydrochloride.

- Scimplify. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (CAS NO - 1062580-52-2).

- Pharmaffiliates. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride.

- Synblock. CAS 1211495-34-9 | N,N-Dimethyl-1-(piperidin-3-yl)methanamine dihydrochloride.

- ChemicalBook. (2025). TITANIUM(IV)

- ChemicalBook. (2025). 1,2,3,4-Butanetetracarboxylic acid | 1703-58-8.

- BOC Sciences. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.

- BLD Pharm. 1062580-52-2|(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride.

- ChemicalBook. (2025). N,N-Dimethylpiperidin-4-amine | 50533-97-6.

Sources

An In-Depth Technical Guide to the Stability Profile of N,N-Dimethylpiperidin-3-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the stability profile of N,N-Dimethylpiperidin-3-amine dihydrochloride, a key intermediate in pharmaceutical synthesis. This document delves into the inherent stability of the molecule, potential degradation pathways under various stress conditions, and robust methodologies for establishing a comprehensive stability profile. By synthesizing established principles of chemical stability, regulatory expectations outlined in the ICH guidelines, and practical analytical considerations, this guide serves as an essential resource for researchers and drug development professionals working with this and structurally related compounds.

Introduction: The Significance of this compound in Pharmaceutical Development

This compound is a substituted piperidine derivative that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The piperidine motif is prevalent in a wide range of therapeutics, and understanding the stability of its precursors is paramount to ensuring the quality, safety, and efficacy of the final drug product. The dihydrochloride salt form is often preferred for its enhanced aqueous solubility and improved chemical stability over the free base.[1] A thorough understanding of the stability of this compound is therefore not merely a regulatory requirement but a fundamental aspect of robust process development and formulation design.

This guide will provide a detailed exploration of the stability of this compound, with a focus on forced degradation studies as a predictive tool for long-term stability. We will explore the likely degradation pathways and provide a framework for the development of a stability-indicating analytical method, a critical component of any comprehensive stability program.

Physicochemical Properties and Inherent Stability

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting stability studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 126584-46-1 | [2] |

| Molecular Formula | C₇H₁₆N₂ · 2HCl | [2] |

| Molecular Weight | 201.14 g/mol | [2] |

| Appearance | White to off-white solid | Inferred from typical amine hydrochlorides |

| Solubility | Soluble in water | Inferred from dihydrochloride salt nature |

The presence of two protonated amine groups in the dihydrochloride salt contributes significantly to its stability, particularly in the solid state. By converting the relatively reactive free amine to a more stable salt, the propensity for degradation via pathways such as oxidation is reduced. However, even in this more stable form, the molecule is not impervious to degradation, especially under forcing conditions.

Potential Degradation Pathways: A Mechanistic Perspective

Forced degradation studies are designed to intentionally degrade the molecule to identify potential degradation products and elucidate degradation pathways.[3][4] Based on the structure of this compound, several degradation pathways can be anticipated.

Oxidative Degradation

The tertiary amine and the piperidine ring are susceptible to oxidation.[4] The lone pair of electrons on the nitrogen atoms can be attacked by oxidizing agents, leading to the formation of N-oxides. Further oxidation could potentially lead to ring-opening products.

Caption: Hypothetical oxidative degradation pathway.

Hydrolytic Degradation

While the molecule does not contain readily hydrolyzable functional groups like esters or amides, stability across a range of pH values must be evaluated. Under extreme pH and elevated temperatures, unforeseen degradation may occur.

Thermal Degradation

In the solid state, amine hydrochlorides are generally thermally stable. However, at elevated temperatures, dehydrochlorination followed by degradation of the free amine could occur. In solution, thermal stress can accelerate other degradation pathways.

Photodegradation

Although this compound does not possess a significant chromophore, photostability testing is a mandatory part of forced degradation studies as per ICH guidelines to assess for any light-induced degradation.

A Framework for a Comprehensive Stability Study

A robust stability study for this compound should be designed and executed in accordance with the International Council for Harmonisation (ICH) guidelines.

Forced Degradation (Stress Testing)

The cornerstone of a stability program is forced degradation, which provides insights into the intrinsic stability of the molecule.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Proposed Experimental Parameters | Rationale |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | To assess stability in acidic conditions.[3][5] |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | To evaluate stability in alkaline conditions.[3][5] |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To induce oxidative degradation.[4] |

| Thermal (Solid) | 80°C for 48 hours | To assess solid-state thermal stability.[5] |

| Thermal (Solution) | 60°C for 48 hours | To evaluate thermal stability in solution. |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter. | To comply with ICH Q1B guidelines.[5] |

Experimental Protocol: A Step-by-Step Guide to Forced Degradation

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

High-purity water

-

Methanol (HPLC grade)

-

Calibrated oven

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Store at 60°C for 24 hours.

-

Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Store at 60°C for 24 hours.

-

Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store at room temperature for 24 hours.

-

Thermal Degradation (Solution): Store 5 mL of the stock solution at 60°C for 48 hours.

-

Thermal Degradation (Solid): Store approximately 10 mg of the solid compound at 80°C for 48 hours.

-

Photostability: Expose approximately 10 mg of the solid compound and 5 mL of the stock solution to light as per ICH Q1B guidelines.

-

Control Samples: Prepare control samples for each condition (without the stressor) and an unstressed stock solution.

-

Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze using a validated stability-indicating analytical method.

Caption: Experimental workflow for forced degradation studies.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, process impurities, or other potential components.[4]

Method Selection: HPLC-UV and LC-MS

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely used technique for stability studies. For N,N-Dimethylpiperidin-3-amine, which lacks a strong chromophore, detection at low UV wavelengths (e.g., 200-215 nm) is a viable approach. For the identification and characterization of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[6][7]

Chromatographic Conditions

A reversed-phase HPLC method is generally suitable for the separation of polar compounds like N,N-Dimethylpiperidin-3-amine and its potential degradation products.

Table 3: Recommended Starting HPLC Conditions

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for a wide range of polarities.[8] |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Provides good peak shape for amines. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |

| Gradient | 5% to 95% B over 20 minutes | To elute compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | To ensure reproducible retention times. |

| Detection | UV at 210 nm | For detection of compounds with limited chromophores. |

| Injection Volume | 10 µL | A typical injection volume. |

Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from all degradation product peaks.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Storage and Handling Recommendations

Based on the chemical nature of amine hydrochlorides and general best practices, the following storage and handling recommendations are provided for this compound:

-

Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[9] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize potential oxidative degradation.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area to avoid inhalation of dust.

Conclusion: A Proactive Approach to Stability

A thorough understanding of the stability profile of this compound is critical for its successful application in pharmaceutical development. This technical guide has provided a comprehensive framework for assessing its stability, from understanding its inherent properties and potential degradation pathways to establishing a robust forced degradation study and developing a validated stability-indicating analytical method. By adopting a proactive and scientifically sound approach to stability testing, researchers and drug development professionals can ensure the quality and consistency of this vital pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines.

References

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). August 2003.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. November 1996.

- ResearchGate. Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate)

- Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Accessed January 2026.

- International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. Accessed January 2026.

- Smolecule. Buy Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride | 1211495-34-9. Accessed January 2026.

- Pharmaceutical Forced Degradation Studies with Regulatory Consider

- International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. Accessed January 2026.

- PubChem. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-. Accessed January 2026.

- Santa Cruz Biotechnology. N,N-Dimethylpiperidin-3-aminedihydrochloride | CAS 126584-46-1. Accessed January 2026.

- Environmental Science & Technology. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Accessed January 2026.

- International Journal of Pharmaceutical and Phytopharmacological Research.

- Lab-Chemicals.Com. (3S)-N,N-dimethylpiperidin-3-amine;dihydrochloride. Accessed January 2026.

- Benchchem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Accessed January 2026.

- Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Accessed January 2026.

- International Journal of Pharmaceutical and Phytopharmacological Research. A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Accessed January 2026.

- Sciencemadness Discussion Board. Converting to the hydrochloric salt for storage? Accessed January 2026.

- Reddit. Ways of crashing out amines : r/chemistry. Accessed January 2026.

- High-Purity N,N-Dimethylpiperidin-4-amine: Key Intermediate for Pharmaceutical Synthesis. Accessed January 2026.

- Smolecule. Buy Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride | 1211495-34-9. Accessed January 2026.

- PMC - PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Accessed January 2026.

- Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine. Accessed January 2026.

- Santa Cruz Biotechnology. N,N-Dimethylpiperidin-3-aminedihydrochloride | CAS 126584-46-1. Accessed January 2026.

Sources

- 1. Buy Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride | 1211495-34-9 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. ajpsonline.com [ajpsonline.com]

- 4. ijrpp.com [ijrpp.com]

- 5. longdom.org [longdom.org]

- 6. researchgate.net [researchgate.net]

- 7. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diplomatacomercial.com [diplomatacomercial.com]

A Technical Guide to the Synthesis of Key Intermediates for DPP-IV Inhibitors

Introduction: The Architectural Core of Modern Diabetes Therapy